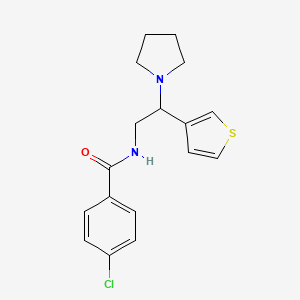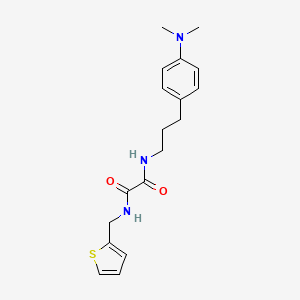
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring fused with a pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reduction of azetidin-2-ones using sodium borohydride in isopropanol, which leads to the formation of 2,3-disubstituted azetidines . Another approach involves the use of catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. These methods often employ green chemistry principles to minimize environmental impact and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride in isopropanol is a typical reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride yields diastereoselective 2,3-disubstituted azetidines .
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyrimidine moiety’s electronic properties contribute to its reactivity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities.
Sulfisomidin: A pyrimidine derivative with antimicrobial properties.
Uniqueness: 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol stands out due to its unique combination of an azetidine ring and a pyrimidine moiety. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-3-9(11-7(2)10-6)12-4-8(13)5-12/h3,8,13H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDGJODPOOIMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2856572.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)


![N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide](/img/structure/B2856579.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2856581.png)
![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)


